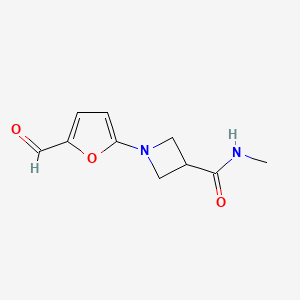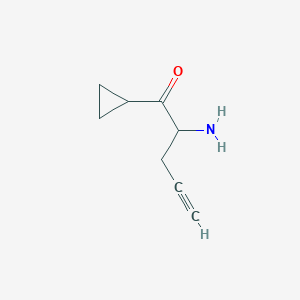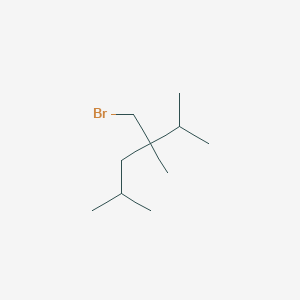
3-(Bromomethyl)-2,3,5-trimethylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-2,3,5-trimethylhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a hexane backbone with three methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,3,5-trimethylhexane typically involves the bromination of 2,3,5-trimethylhexane. This can be achieved through the following steps:
Bromination Reaction: The starting material, 2,3,5-trimethylhexane, is subjected to bromination using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and precise control of temperature and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-2,3,5-trimethylhexane can undergo various types of chemical reactions, including:
-
Nucleophilic Substitution: : The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).
-
Elimination Reactions: : Under basic conditions, this compound can undergo elimination reactions to form alkenes. This typically involves the use of strong bases such as potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines can be used under mild to moderate temperatures.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used under elevated temperatures to promote the elimination process.
Major Products Formed
Nucleophilic Substitution: The major products are typically alcohols, ethers, or amines, depending on the nucleophile used.
Elimination Reactions: The major product is an alkene, formed by the removal of a hydrogen atom and the bromine atom from the compound.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-2,3,5-trimethylhexane has several applications in scientific research, including:
-
Organic Synthesis: : It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of various chemical compounds.
-
Medicinal Chemistry:
-
Material Science: : It can be utilized in the preparation of polymers and other materials that require specific functional groups for their properties.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-2,3,5-trimethylhexane in chemical reactions primarily involves the reactivity of the bromomethyl group. This group can participate in nucleophilic substitution and elimination reactions, as described earlier. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or base used.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Another bromomethyl compound with a different backbone structure.
3-(Bromoacetyl)coumarins: Compounds with a bromomethyl group attached to a coumarin ring.
Uniqueness
3-(Bromomethyl)-2,3,5-trimethylhexane is unique due to its specific hexane backbone with three methyl substituents. This structure imparts distinct reactivity and properties compared to other bromomethyl compounds, making it valuable in specific synthetic applications.
Propiedades
Fórmula molecular |
C10H21Br |
|---|---|
Peso molecular |
221.18 g/mol |
Nombre IUPAC |
3-(bromomethyl)-2,3,5-trimethylhexane |
InChI |
InChI=1S/C10H21Br/c1-8(2)6-10(5,7-11)9(3)4/h8-9H,6-7H2,1-5H3 |
Clave InChI |
GLPCPOVFLVEMPF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(CBr)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13194156.png)
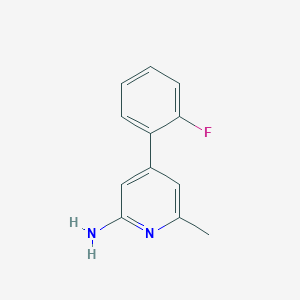
![Bicyclo[2.2.2]oct-5-en-2-amine](/img/structure/B13194180.png)
![1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid](/img/structure/B13194184.png)
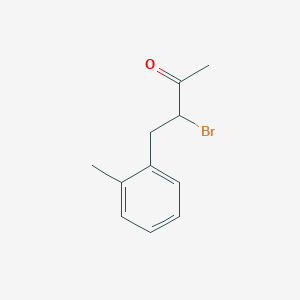

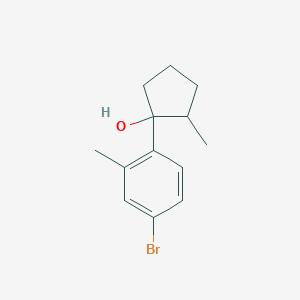
![1-[1-(Aminomethyl)cyclobutyl]but-3-EN-1-one](/img/structure/B13194198.png)

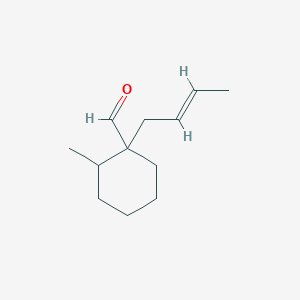
![Methyl 2,4,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13194205.png)
